molecular formula C11H19N3O2 B12829272 (S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate

(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate

Katalognummer: B12829272
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: NBWALRILKODKTK-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    1-(4-methyl-1H-imidazol-2-yl)ethanol: A related compound with a hydroxyl group instead of a carbamate group.

    (S)-tert-Butyl (1-(1H-imidazol-2-yl)ethyl)carbamate: A similar compound lacking the methyl group on the imidazole ring.

Uniqueness

(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the methyl-substituted imidazole ring. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C11H19N3O2

Molekulargewicht

225.29 g/mol

IUPAC-Name

tert-butyl N-[(1S)-1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C11H19N3O2/c1-7-6-12-9(13-7)8(2)14-10(15)16-11(3,4)5/h6,8H,1-5H3,(H,12,13)(H,14,15)/t8-/m0/s1

InChI-Schlüssel

NBWALRILKODKTK-QMMMGPOBSA-N

Isomerische SMILES

CC1=CN=C(N1)[C@H](C)NC(=O)OC(C)(C)C

Kanonische SMILES

CC1=CN=C(N1)C(C)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.